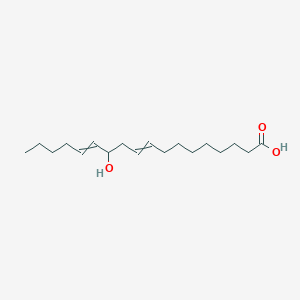
Barium 1,2,4-thiadiazole-3,5-bis(thiolate)
Vue d'ensemble
Description
Barium 1,2,4-thiadiazole-3,5-bis(thiolate) is a complex chemical compound with diverse applications in scientific research. Its unique properties enable its utilization in various fields, such as catalysis, material synthesis, and optoelectronics.
Mécanisme D'action
Target of Action
Barium 1,2,4-thiadiazole-3,5-bis(thiolate) is primarily used as a sulfur donor for the synthesis of symmetrical disulfides . The primary targets of this compound are aryl and alkyl halides .
Mode of Action
The compound interacts with its targets (aryl and alkyl halides) in the presence of MOF-199 and CuO nanoparticles . This interaction leads to the direct synthesis of symmetrical disulfides .
Biochemical Pathways
The compound plays a significant role in the formation of carbon-sulfur (C-S) bonds . It is used in the oxidative coupling of thiols, a classical protocol for the synthesis of disulfides .
Pharmacokinetics
Its molecular weight is 28557 , which may influence its bioavailability.
Result of Action
The result of the compound’s action is the production of a variety of symmetrical disulfides in moderate to excellent yields (up to 98%) . These disulfides play a very important role as vulcanizing agents and linkages for controlled drug delivery .
Action Environment
The compound is a stable solid and free of foul-smelling thiols . It is low toxicity and inexpensive . The compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature and the presence of other compounds like MOF-199 and CuO nanoparticles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Barium 1,2,4-thiadiazole-3,5-bis(thiolate) involves the reaction of hydrazine hydrate, carbon disulfide, and pyridine in ethanol at room temperature . This method is efficient and produces a stable compound free of foul-smelling thiols .
Industrial Production Methods
Industrial production methods for Barium 1,2,4-thiadiazole-3,5-bis(thiolate) are not extensively documented. the synthesis protocols used in research can be scaled up for industrial applications, ensuring the compound’s stability and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Barium 1,2,4-thiadiazole-3,5-bis(thiolate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Substitution: It can participate in substitution reactions with aryl and alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: For oxidation reactions.
Aryl and alkyl halides: For substitution reactions.
Major Products Formed
The major products formed from these reactions include symmetrical disulfides and substituted thiadiazole derivatives .
Applications De Recherche Scientifique
Barium 1,2,4-thiadiazole-3,5-bis(thiolate) has several scientific research applications, including:
Catalysis: It is used as a catalyst in various chemical reactions.
Material Synthesis: The compound is utilized in the synthesis of advanced materials.
Optoelectronics: It has applications in the development of optoelectronic devices.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Barium 1,2,4-thiadiazole-3,5-bis(thiolate) include:
Uniqueness
Barium 1,2,4-thiadiazole-3,5-bis(thiolate) is unique due to its stability, low toxicity, and efficiency in catalysis and material synthesis . Its ability to form stable disulfides without foul-smelling thiols sets it apart from other thiadiazole derivatives .
Propriétés
IUPAC Name |
1,2,4-thiadiazole-3,5-dithiolate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2N2S3/c5-1-3-2(6)7-4-1/h(H2,3,4,5,6)/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTNSJAUBOYWVEB-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NSC(=N1)[S-])[S-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2N2S3-2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(pyridin-3-ylmethyl)-1-[4-(trifluoromethyl)phenyl]methanamine](/img/structure/B3156348.png)
![N-[2-(2-hydroxy-2-adamantyl)phenyl]formamide](/img/structure/B3156357.png)
![5-(Difluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B3156360.png)


![Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B3156368.png)


![(R)-4-[2-(Diphenylphosphino)-1-naphthalenyl]-N-[(R)-1-phenylethyl]-1-phthalazinamine](/img/structure/B3156414.png)





